Cas no 19057-60-4 (Dioscin)
Dioscin Chemical and Physical Properties
Names and Identifiers
-
- Dioscin
- beta-d-glucopyranoside,(3-beta,25r)-spirost-5-en-3-ylo-6-deoxy-alpha-l-mannop
- collettisideiii
- dioscine
- yranosyl-(1-2)-o-(6-deoxy-alpha-l-mannopyranosyl)-(1-4))-
- DIOSCIN(P)
- β-D-Glucopyranoside, (3β,25R)-spirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-
- (25R)-3β-[2-O,4-O-Bis(α-L-rhamnopyranosyl)-β-D-glucopyranosyloxy]spirosta-5-ene
- DIOSCIN(P) PrintBack
- DIOSCIN(RG)
- Polyphyllin III
- CCRIS 4123
- polyphyllin III
- Diosgenin bis-α-L-rhamnopyranosyl-(1→2,1→4)-beta-D-glucopyranoside
- [ "" ]
- Dioscin (6ci,7ci,8ci)
- Dioscin(Collettiside III)
- Collettiside III
- Dioscin, 98%, from Dioscorea opposita Thunb.
- 3-O-[alpha-L-Rha-(1->4)-[alpha-L-Rha-(1->2)]-beta-D-Glc]-diosgenin
- 3-O-[alpha-L-Rhap-(1->4)-[alpha-L-Rhap-(1->2)]-beta-D-Glcp]-diosgenin
- (25R)-spirost-5-en-3beta-yl alpha-L-rhamnopyranosyl-(1->2)-[alpha-L-mannopyranosyl-(1->4)]-beta-D-glucopyranoside
- 3B95U4OLWV
- Dioscin (Collettiside III)
- GTPL840
- (+)-DIOSCIN
- Collettiside III;CCRIS 4123
- DIOSCIN [MI]
- 3-O-(alpha-L-Rhap-(1->4)-(alpha-L-Rhap-(1->2))-beta-D-Glcp)-diosgenin
- Dioscin, >=95% (HPLC)
- 3-O-[alpha-L-Rha-(1->4)-[alpha-L-Rha-(1->2)]-beta-D-Glc]diosgenin
- beta-D-GLUCOPYRANOSIDE, (3beta,25R)-SPIROST-5-EN-3-YL O-6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-alpha-L-MANNOPYRANOSYL-(1->4))-
- CCG-270544
- (3beta,25R)-SPIROST-5-EN-3-YL O-6-DEOXY-alpha-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-alpha-L-MANNOPYRANOSYL-(1->4))-beta-D-GLUCOPYRANOSIDE
- beta-D-Glucopyranoside, (3beta,25R)-spirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
- (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- GLXC-13125
- Diosgenin bis-alpha-L-rhamnopyranosyl)-(1-2 and 1-4)-beta-D-glucopyranoside
- DTXSID50903916
- CHEBI:74023
- Q-100228
- 3-O-(Rhaalpha1-4(Rhaalpha1-2)Glcbeta)-(25R)-spirost-5-en-3beta-ol
- PARIS III
- C08897
- 19057-60-4
- 3-O-(alpha-L-Rha-(1->4)-(alpha-L-Rha-(1->2))-beta-D-Glc)diosgenin
- (25R)-spirost-5-en-3beta-yl alpha-L-rhamnopyranosyl-(1->2)-(alpha-L-mannopyranosyl-(1->4))-beta-D-glucopyranoside
- Q63395447
- Collettinside III
- 3-O-(alpha-L-Rha-(1->4)-(alpha-L-Rha-(1->2))-beta-D-Glc)-diosgenin
- (25r)-3beta-[2-O,4-O-bis(alpha-l-rhamnopyranosyl)-beta-d-glucopyranosyloxy]spirosta-5-ene
- BDBM50088500
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,25R)-SPIROST-5-EN-3-YL O-6- DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-.ALPHA.-L- MANNOPYRANOSYL-(1->4))-
- [(25R)-Spirost-5-en-3beta-yl]2-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- HY-N0124
- DIOSCIN [WHO-DD]
- A880409
- UNII-3B95U4OLWV
- AKOS022168201
- 3-O-beta-D-alpha-L-Rhamnopyranosyl(1->4)-[alpha-L-rhamnopyranosyl(1->2)]-beta-D-glucopyranoside-diosgenin
- SCHEMBL526528
- CHEMBL507001
- (3.BETA.,25R)-SPIROST-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4))-.BETA.-D-GLUCOPYRANOSIDE
- NS00093686
- DIOSGENIN 3-O-alpha-L-RHAMNOPYRANOSYL-(1->2)-(alpha-L-RHAMNOPYRANOSYL-(1->4))-beta-D-GLUCOPYRANOSIDE
- DIOSGENIN 3-O-.ALPHA.-L-RHAMNOPYRANOSYL-(1->2)-(.ALPHA.-L-RHAMNOPYRANOSYL-(1->4))-.BETA.-D-GLUCOPYRANOSIDE
- DTXCID101331877
- s2379
- (2S,3R,4R,5R,6S)-2-{[(2R,3S,4S,5R,6R)-4-HYDROXY-2-(HYDROXYMETHYL)-6-[(1'S,2R,2'S,4'S,5R,7'S,8'R,9'S,12'S,13'R,16'S)-5,7',9',13'-TETRAMETHYL-5'-OXASPIRO[OXANE-2,6'-PENTACYCLO[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]ICOSAN]-18'-ENEOXY]-5-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
- VNONINPVFQTJOC-ZGXDEBHDSA-N
- Dioscin?
-
- MDL: MFCD02094174
- Inchi: 1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
- InChI Key: VNONINPVFQTJOC-ZGXDEBHDSA-N
- SMILES: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@@]2([H])[C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H]
Computed Properties
- Exact Mass: 868.48200
- Monoisotopic Mass: 868.482
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 61
- Rotatable Bond Count: 7
- Complexity: 1600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 26
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 869.0
- XLogP3: 1.3
- Topological Polar Surface Area: 236
Experimental Properties
- Color/Form: Powder
- Density: 1.3900
- Melting Point: 275~277℃
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.613
- PSA: 235.68000
- LogP: 1.24170
- Specific Rotation: D13 -115° (c = 0.373 in ethanol)
Dioscin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: 24/25
- Storage Condition:2-8°C
Dioscin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HC357-5mg |
Dioscin |
19057-60-4 | ,≥98% | 5mg |
¥284.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89648-10MG |
Dioscin |
19057-60-4 | 10mg |
¥7328.11 | 2024-12-24 | ||
| TRC | D485230-10mg |
Dioscin |
19057-60-4 | 10mg |
$ 121.00 | 2023-09-07 | ||
| TRC | D485230-25mg |
Dioscin |
19057-60-4 | 25mg |
$ 230.00 | 2023-09-07 | ||
| TRC | D485230-50mg |
Dioscin |
19057-60-4 | 50mg |
$ 420.00 | 2023-09-07 | ||
| TRC | D485230-100mg |
Dioscin |
19057-60-4 | 100mg |
$481.00 | 2023-05-18 | ||
| TRC | D485230-1g |
Dioscin |
19057-60-4 | 1g |
$856.00 | 2023-05-18 | ||
| TRC | D485230-2.5g |
Dioscin |
19057-60-4 | 2.5g |
$1510.00 | 2023-05-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0503-20mg |
Dioscin |
19057-60-4 | 98% | 20mg |
$35 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0503-100mg |
Dioscin |
19057-60-4 | 98% | 100mg |
$70 | 2023-09-20 |
Dioscin Suppliers
Dioscin Related Literature
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Yujie Zhong,Jiayu Liu,Dianjun Sun,Tianmin Guo,Yanpeng Yao,Xiaodong Xia,Chao Shi,Xiaoli Peng Food Funct. 2022 13 3660
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Xufeng Tao,Lingli Zheng,Yan Qi,Youwei Xu,Lina Xu,Lianhong Yin,Xu Han,Kexin Liu,Jinyong Peng RSC Adv. 2014 4 54026
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Lina Xu,Yongli Wei,Deshi Dong,Lianhong Yin,Yan Qi,Xu Han,Youwei Xu,Yanyan Zhao,Kexin Liu,Jinyong Peng RSC Adv. 2014 4 30704
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Xiaoling Zhang,Lina Xu,Lianhong Yin,Yan Qi,Youwei Xu,Xu Han,Jinyong Peng Chem. Commun. 2015 51 11064
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Zhaowei Xue,Zhen Cao,Ming Jin,Xinxin Zhang,Xinrui Wang,Jianwei Dou,Yuhong Zhu,Yoichiro Ito,Zengjun Guo Food Funct. 2021 12 8314
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal glycosides Steroidal saponins
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal saponins
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Dioscin
Professional Introduction to Dioscin (CAS No: 19057-60-4)
Dioscin, a naturally occurring saponin, is a compound of significant interest in the field of chemobiomedicine. With a chemical structure characterized by its triterpene and sugar components, Dioscin (CAS No: 19057-60-4) has garnered attention for its diverse pharmacological properties. This introduction delves into the compound's chemical profile, recent research findings, and potential applications in pharmaceutical development.
The molecular formula of Dioscin is C₃₁H₄₂O₁₁, reflecting its complex structure that includes a glycosidic bond linking a triterpene aglycone to a sugar moiety. This composition contributes to its unique biological activities, making it a subject of extensive study in natural product chemistry. The saponin class to which Dioscin belongs is renowned for its surfactant properties and biological effects, which have been extensively documented in both preclinical and clinical studies.
Recent advancements in metabolomics and phytochemistry have highlighted the therapeutic potential of Dioscin. Studies have demonstrated its role in modulating various cellular pathways, including those involved in anti-inflammatory responses, apoptosis, and antioxidant activity. For instance, research published in European Journal of Pharmacology has shown that Dioscin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings align with the growing interest in natural compounds as alternatives or complements to conventional therapeutics.
In the realm of oncology, Dioscin has been studied for its potential anti-cancer properties. Preclinical trials have indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and enhancing reactive oxygen species (ROS) generation. A notable study published in Anticancer Agents in Medicinal Chemistry reported that Dioscin effectively suppresses the growth of breast cancer cells by downregulating the expression of anti-apoptotic proteins like Bcl-2. Such discoveries underscore the compound's promise as a lead molecule for developing novel anti-cancer agents.
The cardiovascular system has also been a focus of research regarding Dioscin. Its ability to regulate lipid metabolism and improve endothelial function has been observed in several animal models. A study published in Biochemical and Biophysical Research Communications demonstrated that dietary supplementation with Dioscin reduces serum cholesterol levels and prevents atherosclerosis progression. These effects are attributed to its ability to modulate key enzymes involved in cholesterol synthesis and transport.
Beyond its pharmacological applications, Dioscin's role in neuroprotection has emerged as an area of interest. Research suggests that it may mitigate neurodegenerative diseases by protecting against oxidative stress and inflammation. A study published in Neuropharmacology reported that Dioscin attenuates cognitive decline in Alzheimer's disease models by inhibiting β-amyloid aggregation and enhancing acetylcholine levels. These findings highlight the compound's potential as a therapeutic agent for neurodegenerative disorders.
The extraction and purification of Dioscin from natural sources remain critical challenges due to its low abundance in plant tissues. Modern techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) have improved yield and purity, facilitating further research. Additionally, synthetic chemistry approaches are being explored to develop semi-synthetic derivatives with enhanced bioavailability and efficacy.
The regulatory landscape for natural products like Dioscin is evolving, with increasing emphasis on quality control and standardization. International organizations such as the International Council for Harmonisation (ICH) provide guidelines for the safety and efficacy evaluation of herbal medicines, ensuring that products reaching the market meet stringent standards. This regulatory framework is essential for fostering confidence among healthcare professionals and patients alike.
In conclusion, Dioscin (CAS No: 19057-60-4) represents a promising natural product with multifaceted therapeutic applications. Its diverse biological activities, supported by recent research findings, position it as a valuable candidate for further clinical development. As scientific understanding continues to expand, so too will the potential applications of this remarkable saponin in addressing global health challenges.
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